molecular formula C20H26N2O2S B441703 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 389083-68-5

1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B441703
CAS No.: 389083-68-5
M. Wt: 358.5g/mol
InChI Key: KWJFXYKQSGKYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is a sulfonated piperazine derivative characterized by a tert-butyl-substituted phenylsulfonyl group at position 1 and a phenyl group at position 4 of the piperazine ring. Its molecular formula is C₂₁H₂₇N₃O₄S, with a monoisotopic mass of 417.172227 g/mol . The compound features a stereocenter at the 2-position of the piperazine ring (R-configuration), which may influence its biological interactions . The tert-butyl group, being bulky and hydrophobic, likely alters solubility and target binding compared to electron-withdrawing substituents like nitro groups.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)17-9-11-19(12-10-17)25(23,24)22-15-13-21(14-16-22)18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJFXYKQSGKYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically employed to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency at elevated temperatures (50–150°C). Alternatively, dichloromethane (DCM) or tetrahydrofuran (THF) may be used under milder conditions.

  • Stoichiometry : A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete conversion, with excess sulfonyl chloride quenched during workup.

Example Protocol :

  • Dissolve 4-phenylpiperazine (1.0 equiv) in DMF.

  • Add 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 100°C for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Alternative Synthetic Routes

Reductive Amination and Sulfur Functionalization

A patent describing vortioxetine synthesis highlights strategies applicable to structurally related sulfonylpiperazines:

  • Sulfoxide Reduction : Lawesson’s reagent or magnesium (Mg) in methanol reduces sulfoxides to sulfides, though this is more relevant for sulfide-containing analogs.

  • Sulfone Formation : Oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) could adapt to introduce the sulfonyl group, but this adds synthetic steps.

Analytical Characterization

Critical spectroscopic data for 1-[(4-tert-butylphenyl)sulfonyl]-4-phenylpiperazine and its analogs include:

Property Value Source
Molecular FormulaC₂₁H₂₇N₃O₂S
Exact Mass417.1722 g/mol
¹H NMR (DMSO-d₆) δ 7.80–7.20 (m, 9H, Ar-H), 3.20–2.80 (m, 8H, piperazine), 1.30 (s, 9H, tert-butyl)
Solubility Soluble in DMSO, DMF; sparingly in H₂O

The tert-butyl group’s singlet at δ 1.30 and the piperazine multiplet at δ 2.80–3.20 are diagnostic. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 417.1722.

Comparative Analysis of Methods

Method Advantages Limitations
Direct SulfonylationHigh yield; minimal stepsRequires pure sulfonyl chloride
Reductive AminationAvoids sulfonyl chloride synthesisLower efficiency; side products
Palladium CatalysisEnables complex aryl couplingCostly catalysts; stringent conditions

Industrial-Scale Considerations

For large-scale production, direct sulfonylation is preferred due to its simplicity. Key optimizations include:

  • Solvent Recycling : DMF or DMSO recovery via distillation.

  • Catalyst-Free Conditions : Avoiding palladium reduces costs and toxicity.

  • Crystallization Protocols : Tert-butyl groups enhance crystallinity, aiding purification .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering receptor activity .

Comparison with Similar Compounds

NSPP (Nitro Derivative)

  • Neuroprotection : Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation .
  • Mechanism : Activates Hedgehog signaling, reducing IL-6-mediated neuroinflammation .
  • Therapeutic Window : Administered post-radiation without compromising antitumor efficacy .

Tert-Butyl Derivative

  • Hypothesized Activity : The tert-butyl group’s hydrophobicity may enhance blood-brain barrier penetration compared to NSPP. However, its steric bulk could reduce binding affinity to Hedgehog pathway targets .
  • Lack of Direct Evidence: No in vivo or in vitro studies on this compound are cited in the evidence, necessitating extrapolation from structural analogs.

Chloro and Trifluoromethyl Derivatives

  • Chloro : Likely exhibits moderate neuroprotection but may face off-target effects due to halogen bonding .
  • Trifluoromethyl : Enhanced metabolic stability but unstudied in neuroprotection contexts .

Research Findings on Key Analogs

NSPP (Nitro Derivative)

  • Cognitive Protection: In murine models, NSPP (10 mg/kg) post-cranial irradiation preserved recognition memory (NOR test) and spatial memory (OIP test) .
  • Anti-inflammatory Effects : Reduced IL-6 secretion by 60% in irradiated microglia and decreased GFAP/Iba1 expression (markers of astrogliosis and microglial activation) .

Other Notable Analogs

  • 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine : Demonstrated moderate radioprotection in intestinal stem cells but inferior neuroprotection compared to NSPP .
  • 1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine: Limited activity in cognitive tests, suggesting substituent position critically impacts efficacy .

Biological Activity

1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound belonging to the piperazine class, characterized by a sulfonyl group and a tert-butylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is C17_{17}H22_{22}N2_2O2_2S, indicating the presence of two nitrogen atoms, a sulfonyl group, and various aromatic components. Its structural features contribute significantly to its biological activity.

Compound Name Structural Features Unique Aspects
1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazinePiperazine ring with sulfonyl and tert-butyl groupsPotentially enhanced solubility and biological activity

The biological activity of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine is primarily attributed to its interactions with various enzymes and receptors. Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in cellular signaling and metabolism.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Receptor Modulation : It may interact with serotonin receptors, affecting mood and anxiety pathways, similar to other piperazine derivatives .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antihistaminic Effects : Exhibits potential as an antihistamine, blocking histamine receptors and reducing allergic responses.
  • Anti-proliferative Properties : In laboratory studies, it has demonstrated the ability to inhibit cell growth in certain cancer cell lines, suggesting its use as an anti-cancer agent .
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have explored the efficacy and safety of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine in various biological contexts:

  • Cell Line Studies : In vitro studies using human cancer cell lines indicated that the compound effectively inhibited cell proliferation at specific concentrations, supporting its potential as an anti-cancer agent.
  • Animal Models : Research on animal models demonstrated that lower doses of the compound could exhibit beneficial effects without significant toxicity, while higher doses led to adverse effects .

Dosage Effects

The biological effects of 1-[(4-Tert-butylphenyl)sulfonyl]-4-phenylpiperazine vary significantly with dosage:

  • Low Doses : Indicated potential therapeutic effects such as anti-inflammatory properties.
  • High Doses : Associated with toxicity and adverse reactions in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.